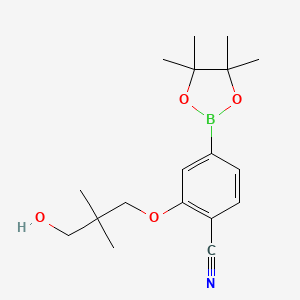![molecular formula C13H21NO5 B2403400 1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2260936-11-4](/img/structure/B2403400.png)
1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups, including a carbonyl group, an amino group, and a carboxylic acid group. It also contains a bicyclic heptane structure, which is a common motif in many natural products .
Molecular Structure Analysis
The molecule contains a 2-oxabicyclo[2.2.1]heptane structure, which is a seven-membered ring with one oxygen atom and two carbon atoms forming a bridge . This bicyclic structure is a core component of many biologically active products .Aplicaciones Científicas De Investigación
Synthesis and Transformation
The compound has been utilized in the synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives, demonstrating its utility as a building block in organic synthesis (Wang et al., 2001).
It has been involved in the preparation of chiral interphenylene 7-oxabicyclo[2.2.1]heptane semicarbazones, which were evaluated for thromboxane antagonistic activity, showing its potential in medicinal chemistry (Misra et al., 1991).
Chiral Building Blocks
Research has demonstrated its application in asymmetric synthesis, like in the creation of bicyclic amino acid derivatives, highlighting its importance in stereochemistry (Waldmann & Braun, 1991).
It has been used in stereospecific synthesis of complex organic structures, such as t,t-1,2,3-trisubstituted cyclopentanes and angularly disubstituted t-hydrindanols, demonstrating its versatility in organic synthesis (Imagawa et al., 1981).
Anticancer Research
- It has been utilized in the synthesis of new Norcantharidin Analogs with potential anticancer activity, showing its relevance in the development of novel therapeutic agents (Pachuta-Stec & Szuster‐Ciesielska, 2015).
Microwave-Assisted Synthesis
- Its derivatives have been synthesized using microwave-assisted conditions, indicating advancements in synthesis methodologies (Onogi, Higashibayashi & Sakurai, 2012).
Environmental and Health Studies
- It has been studied in environmental and health contexts, like its classification in carcinogenic risks to humans, signifying its relevance in safety and regulatory aspects (IARC Monographs, 1999).
Propiedades
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-7-13-5-4-12(6-13,8-18-13)9(15)16/h4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJBRCAZJGKOGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(C1)(CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

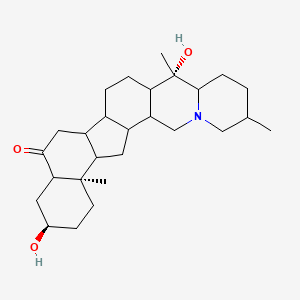

![2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole](/img/structure/B2403325.png)

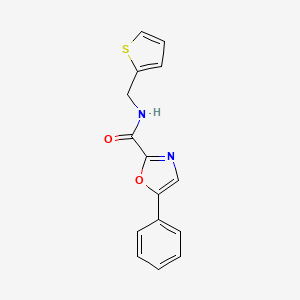
![5,6-dimethyl-3-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2403328.png)
![2-(2-chlorophenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2403329.png)
![Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B2403330.png)
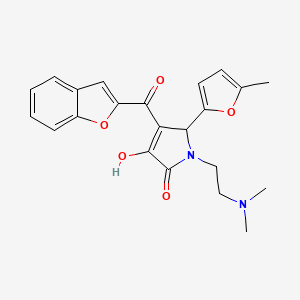
![(2-Hydroxypropyl){[4-(4-{[(2-hydroxypropyl)amino]sulfonyl}phenyl)phenyl]sulfon yl}amine](/img/structure/B2403333.png)
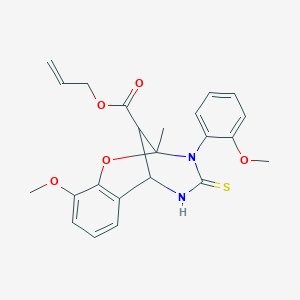
![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403337.png)
